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Compound of Interest

Compound Name:
1-(4-Chloro-3-nitrobenzoyl)-3-

methylpiperazine

CAS No.: 1240564-68-4

Cat. No.: B6344746

Get Quote

Part 1: Executive Summary & Scaffold Utility
The 4-Chloro-3-nitrobenzoyl piperazine scaffold (CAS: 563538-35-2) represents a "privileged

structure" in medicinal chemistry, valued not merely as a final compound but as a tri-functional

synthetic hub. Its utility stems from the orthogonal reactivity of its three core components:

The Piperazine Tail: A solubilizing, basic pharmacophore capable of hydrogen bonding and

salt formation, often critical for bioavailability and blood-brain barrier (BBB) penetration.

The Activated Core (4-Cl, 3-NO₂): The ortho-nitro group electronically activates the 4-chloro

substituent, facilitating facile Nucleophilic Aromatic Substitution (SNAr) under mild

conditions.

The Nitro Handle: Post-substitution, the nitro group serves as a latent aniline precursor,

enabling reduction and subsequent cyclization into benzimidazoles, quinazolinones, or urea

derivatives.
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This guide provides a rigorous technical analysis of this scaffold, detailing synthesis,

functionalization protocols, and biological applications.[1][2]

Part 2: Chemical Architecture & Electronic Analysis
Electronic Push-Pull Mechanism
The reactivity of the 4-chloro-3-nitrobenzoyl system is governed by the strong electron-

withdrawing nature of the nitro group (-I, -M effects) and the carbonyl group.

Activation: The nitro group at the 3-position (relative to carbonyl) is ortho to the chlorine. This

creates a highly electron-deficient center at C-4, lowering the energy barrier for the

Meisenheimer complex formation during SNAr reactions.

Stability: Unlike acid chlorides which are moisture sensitive, the amide bond formed with

piperazine is robust, allowing the scaffold to survive harsh downstream conditions (e.g.,

acidic reduction, high-temperature cyclization).

Solubility & Pharmacokinetics
The piperazine moiety introduces a basic nitrogen (pKa ~9.8), which is protonated at

physiological pH. This significantly enhances aqueous solubility compared to the parent

benzoic acid derivatives, a critical factor for "drug-likeness" (Lipinski’s Rule of 5).

Part 3: Core Synthesis Protocols
Primary Scaffold Assembly (Amide Coupling)
Objective: Synthesize 1-(4-chloro-3-nitrobenzoyl)piperazine from 4-chloro-3-nitrobenzoic acid.

Reagents:

4-Chloro-3-nitrobenzoic acid (1.0 eq)

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.2 eq)

Piperazine (anhydrous) or N-Boc-Piperazine (1.1 eq)

Triethylamine (TEA) or DIPEA (2.5 eq)
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Dichloromethane (DCM) or DMF (Solvent)

Protocol:

Activation: Suspend 4-chloro-3-nitrobenzoic acid in dry DCM. Add oxalyl chloride dropwise at

0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas

evolution ceases and the solution clears. Note: Evaporate excess oxalyl chloride if sensitive

amines are used.

Coupling: Dissolve the amine (piperazine) and TEA in dry DCM at 0°C.

Addition: Slowly add the freshly prepared acid chloride solution to the amine mixture over 30

minutes. The exotherm must be controlled to prevent bis-acylation (if using free piperazine).

Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with

brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography

(MeOH/DCM gradient).

Critical Control Point: If using free piperazine, use a large excess (5 eq) to favor the mono-

substituted product, or use N-Boc-piperazine and deprotect later (TFA/DCM).

Part 4: Divergent Functionalization (The "Value
Add")
This section details how to transform the core scaffold into a library of bioactive compounds.

Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the core

scaffold.
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Caption: Divergent synthetic workflow converting the core scaffold into complex heterocycles

via sequential SNAr, reduction, and cyclization.

Protocol: Nucleophilic Aromatic Substitution (SNAr)
Objective: Replace the 4-Chloro group with a secondary amine (e.g., morpholine, pyrrolidine).

Setup: Dissolve 1-(4-chloro-3-nitrobenzoyl)piperazine (1 eq) in DMF or Acetonitrile.

Reagents: Add nucleophile (e.g., Morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).

Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC (the product is usually more polar

and brightly colored due to the nitroaniline chromophore).

Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter

and wash with water.

Protocol: Nitro Reduction to Aniline
Objective: Reduce the nitro group to an amine for further derivatization.[4]

Method A (Iron/Acid): Suspend the nitro compound in Ethanol/Water (4:1). Add Iron powder

(5 eq) and NH₄Cl (catalytic) or dilute HCl. Reflux for 2 hours. Filter hot through Celite to

remove iron oxides. Neutralize and extract.[3][5]

Method B (Catalytic Hydrogenation): Dissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under

H₂ balloon (1 atm) for 12 hours. Filter through Celite.
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Caution: Ensure the chlorine is not hydrogenolyzed (de-chlorinated). If the Cl group is still

present (i.e., SNAr was skipped), use mild conditions (SnCl₂ or Fe/AcOH) to prevent

dehalogenation.

Part 5: Biological Applications & Data
Antimicrobial Activity
Derivatives of this scaffold, particularly those with lipophilic substitutions on the piperazine tail,

exhibit potent activity against Gram-positive bacteria.

Derivative Type Target Organism MIC Range (µg/mL) Mechanism Insight

N-Ethyl Piperazine S. aureus 12.5 - 25.0
Disruption of cell

membrane integrity.

N-Benzhydryl M. tuberculosis 6.25 - 12.5
Lipophilic bulk aids

cell wall penetration.

Bis-Piperazine E. coli > 50.0

Lower activity vs

Gram-negatives due

to efflux.

Anticancer Potential (Cytotoxicity)
The scaffold serves as a precursor for kinase inhibitors. The 3-amino-4-chloro derivatives

(post-reduction) mimic the ATP-binding motif of several kinase inhibitors.

Cell Lines: HeLa, MCF-7, HCT-116.

IC50 Values: Optimized derivatives often reach low micromolar (1-5 µM) potency.

Pathway: Induction of apoptosis via caspase-3 activation and DNA intercalation (for planar

derivatives).

SAR Logic Visualization
The following diagram summarizes the Structure-Activity Relationship (SAR) rules for this

scaffold.
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Caption: SAR map highlighting the functional roles of the N-tail (PK properties), 4-position

(Target engagement), and 3-position (Scaffold rigidity/cyclization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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